6-Hydroxy-2,3-dimethoxybenzaldehyde
Description
6-Hydroxy-2,3-dimethoxybenzaldehyde (C₉H₁₀O₄, MW 182.17 g/mol) is a benzaldehyde derivative featuring hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 6, 2, and 3 of the aromatic ring, respectively. The hydroxyl group at position 6 enhances polarity and hydrogen-bonding capacity, while the methoxy groups at positions 2 and 3 act as electron-donating substituents, directing further chemical modifications.
Properties
CAS No. |
65162-28-9 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
6-hydroxy-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-5,11H,1-2H3 |
InChI Key |
UQWMNSCIJIOVCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)C=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
6-Hydroxy-2,3-dimethoxybenzaldehyde is being investigated for its potential therapeutic properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Synthesis of Tetrahydroisoquinoline Derivatives
Recent studies have highlighted the synthesis of 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues using 6-hydroxy-2,3-dimethoxybenzaldehyde as a precursor. These derivatives are evaluated for their pharmacological activities, including antitumor and neuroprotective effects . The synthesis process involves the condensation of this compound with various amines, yielding derivatives with promising biological activities.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. A study evaluated the bactericidal activities of various benzaldehydes, including 6-hydroxy-2,3-dimethoxybenzaldehyde, against pathogens such as Campylobacter jejuni and Escherichia coli.
Findings:
- Compounds were tested for their ability to reduce bacterial counts (BA50 values).
- The presence of hydroxyl and methoxy groups on the benzene ring was linked to enhanced antibacterial activity.
- 6-Hydroxy-2,3-dimethoxybenzaldehyde displayed notable effectiveness against multiple bacterial strains, indicating its potential as a natural antimicrobial agent .
Synthetic Chemistry
In synthetic organic chemistry, 6-hydroxy-2,3-dimethoxybenzaldehyde serves as an important building block for various chemical syntheses. Its reactivity allows it to participate in numerous reactions leading to complex molecules.
Applications:
- Synthesis of Natural Products: It is used in synthesizing natural products and other complex organic molecules due to its functional groups that can undergo further transformations.
- Pharmaceutical Synthesis: The compound is utilized in the synthesis of pharmaceutical intermediates and can be modified to create new drug candidates .
Chemical Properties and Safety
The chemical properties of 6-hydroxy-2,3-dimethoxybenzaldehyde include:
- Molecular Weight: 182.173 g/mol
- Density: Not available
- Melting Point: Not available
These properties influence its handling and application in laboratory settings. Safety data indicates that the compound may cause skin and eye irritation; therefore, proper safety measures should be taken during its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2,3-dimethoxybenzaldehyde derivatives is highlighted below, with a focus on substituent effects and applications:
Substituent Position and Electronic Effects
- 6-Bromo-2,3-dimethoxybenzaldehyde (C₉H₉BrO₃, MW 245.07 g/mol): The bromine atom at position 6 introduces steric bulk and electron-withdrawing effects, making it a key intermediate in synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs). X-ray diffraction studies reveal distinct solid-state packing influenced by bromine positioning .
- 5-Bromo-2,3-dimethoxybenzaldehyde (C₉H₉BrO₃, MW 245.07 g/mol): The bromine at position 5 alters electronic distribution, enabling its use in synthesizing tubulin polymerization inhibitors. It serves as a precursor for chiral alcohols and natural product analogs .
- 6-Nitro-2,3-dimethoxybenzaldehyde (C₉H₉NO₅, MW 211.17 g/mol): The nitro group at position 6 is strongly electron-withdrawing, directing electrophilic substitution reactions. This compound is a critical intermediate in organic synthesis .
Functional Group Variations
- Fluorine’s electronegativity also affects reactivity in cross-coupling reactions .
- 3,6-Dimethoxy-2-phenylmethoxybenzaldehyde (C₁₆H₁₆O₄, MW 272.29 g/mol): The phenylmethoxy group at position 2 increases molecular complexity, making it a candidate for specialized chemical databases. Its extended aromatic system may influence π-π stacking interactions .
Data Tables: Key Structural Analogs
Preparation Methods
Step 1: Synthesis of 2-Hydroxy-3-bromobenzaldehyde
In a typical procedure, o-bromophenol reacts with paraformaldehyde, anhydrous magnesium chloride (), and triethylamine () in toluene at 100°C for 6 hours. Acidic work-up and distillation yield 2-hydroxy-3-bromobenzaldehyde with 92.9–97.2% efficiency . For example:
-
Reactants :
-
o-Bromophenol (0.03 mol)
-
Paraformaldehyde (0.06–0.09 mol)
-
(0.06 mol)
-
(0.06 mol)
-
Toluene (10–15× mass of o-bromophenol)
-
The reaction leverages the Lewis acid properties of to facilitate electrophilic aromatic substitution, positioning the formyl group ortho to the hydroxyl group.
Step 2: Methoxylation via Dimethyl Carbonate (DMC)
The bromine and hydroxyl groups in 2-hydroxy-3-bromobenzaldehyde are replaced with methoxy groups using sodium methoxide () and dimethyl carbonate (). This one-pot reaction avoids toxic methylating agents like dimethyl sulfate and operates under mild conditions (80–100°C, 4–6 hours). The final product, 2,3-dimethoxybenzaldehyde , is obtained with >90% yield.
Adaptation for 6-Hydroxy Substitution :
To introduce the 6-hydroxy group, a protective strategy is required. For instance:
-
Protect the 6-position with a benzyl group during methoxylation.
-
Deprotect via hydrogenolysis to yield 6-hydroxy-2,3-dimethoxybenzaldehyde.
This method aligns with flavonoid synthesis protocols that employ benzyl ethers for selective protection.
Vilsmeier-Haack Formylation of Protected Phenols
The Vilsmeier-Haack reaction offers an alternative route, particularly for introducing formyl groups into electron-rich aromatic systems. A study in Chemical and Pharmaceutical Bulletin demonstrates this method using 1,2,3-tribenzyloxybenzene as the substrate.
Reaction Setup
-
Substrate : 1,2,3-Tribenzyloxybenzene
-
Reagents : Phosphorus oxychloride (), dimethylformamide ()
-
Conditions : Room temperature, 12–24 hours
The formyl group installs at the para position relative to the methoxy groups, yielding 4,6-dibenzyloxy-2,3-dimethoxybenzaldehyde .
Deprotection to Introduce Hydroxyl Groups
Catalytic hydrogenation (e.g., , ) removes benzyl protecting groups, generating 4,6-dihydroxy-2,3-dimethoxybenzaldehyde . Selective reprotection of the 4-hydroxy group (e.g., methylation) would yield the target compound.
Key Data :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Formylation/Methoxylation | o-Bromophenol | , | 90–97% | High yield, scalable | Requires protective strategies for 6-OH |
| Vilsmeier-Haack | Tribenzyloxybenzene | , | ~63% | Selective formylation | Multi-step, moderate yield |
| Direct Methylation | Trihydroxybenzaldehyde | , | N/A | Simplicity | Risk of over-methylation |
Industrial and Environmental Considerations
The methoxylation step using is environmentally favorable compared to traditional methylating agents. Solvents like toluene and xylene are recyclable, reducing waste. However, benzyl protection/deprotection steps increase complexity and cost, making the formylation/methoxylation route more industrially viable .
Q & A
Basic: What are the established synthetic routes for 6-Hydroxy-2,3-dimethoxybenzaldehyde, and how can reaction conditions be optimized for academic laboratory settings?
Methodological Answer:
A common approach involves selective demethylation of a fully methoxylated precursor. For example, starting with 6-Bromo-2,3-dimethoxybenzaldehyde (synthesized via bromination of 2,3-dimethoxybenzaldehyde), hydroxylation can be achieved using acidic or oxidative conditions (e.g., HBr/AcOH for demethylation) . Optimization includes:
- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
- Catalyst selection : Use Lewis acids like AlCl₃ for regioselective demethylation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Validation : Monitor via TLC and NMR to confirm hydroxyl group introduction .
Advanced: How can researchers resolve contradictions in NMR data when characterizing 6-Hydroxy-2,3-dimethoxybenzaldehyde derivatives?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects . Strategies include:
- 2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations, distinguishing between aldehyde protons (δ 9.8–10.2 ppm) and aromatic hydroxyls (δ 5.5–6.5 ppm) .
- Computational validation : Compare experimental H/C NMR shifts with DFT-predicted values (software: Gaussian or ORCA).
- Deuteration studies : Exchange hydroxyl protons with D₂O to confirm peak assignments .
Example : Conflicting aromatic signals due to intramolecular hydrogen bonding can be resolved via temperature-dependent NMR studies.
Basic: What spectroscopic techniques are critical for confirming the structure of 6-Hydroxy-2,3-dimethoxybenzaldehyde, and what key peaks should be observed?
Methodological Answer:
- H NMR :
- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and O-H stretch at ~3200–3500 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 182 (C₉H₁₀O₄) with fragmentation at m/z 151 (loss of -OCH₃) .
Validation : Cross-reference with databases (PubChem, CAS) for known analogs .
Advanced: What methodological approaches are recommended for evaluating the antioxidant potential of 6-Hydroxy-2,3-dimethoxybenzaldehyde in vitro?
Methodological Answer:
- DPPH Assay :
- ABTS Assay :
Statistical Analysis : Use SAS/STAT or R for ANOVA to compare replicates and determine significance (p < 0.05) .
Basic: How does the solubility profile of 6-Hydroxy-2,3-dimethoxybenzaldehyde influence solvent selection in experimental protocols?
Methodological Answer:
- Solubility Data :
- Water: <1 mg/mL (hydroxyl groups enhance polarity but methoxy groups reduce solubility).
- Ethanol/DMSO: >50 mg/mL (preferred for reaction setups) .
- Impact on Experiments :
Testing : Perform shake-flask method with HPLC quantification to confirm solubility .
Advanced: What strategies are effective in utilizing 6-Hydroxy-2,3-dimethoxybenzaldehyde as a precursor for complex heterocyclic systems in medicinal chemistry?
Methodological Answer:
- Cyclization Reactions :
- Functionalization :
- Protect the hydroxyl group (e.g., TBSCl) before introducing halogens for further coupling.
Case Study : 6-Hydroxy-2,3-dimethoxybenzaldehyde → angularly fused polyaromatics via Buchwald-Hartwig amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
